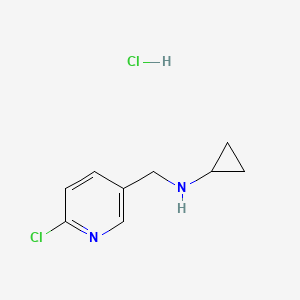
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Descripción general
Descripción
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 135410-04-7 . It has a molecular weight of 234.13 . The IUPAC name for this compound is N-((6-chloropyridin-3-yl)methyl)-N-methylethene-1,1-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 234.13 .
Aplicaciones Científicas De Investigación
Insecticidal and Fungicidal Activity
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has been studied for its potential in agricultural chemistry, specifically in the synthesis of compounds with insecticidal and fungicidal activities. For instance, a study highlighted the synthesis of various isomeric dihydropiperazines, including derivatives of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, exhibiting moderate to weak insecticidal and fungicidal activities (Samaritoni et al., 2003). Another research explored the synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines, showing potential in this field (Chen & Shi, 2008).
CNS Therapeutic Potential
Compounds derived from N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride have been investigated for their therapeutic applications in the central nervous system (CNS). A study reported the development of functionalized cyclopropanamine inhibitors for lysine-specific demethylase-1 (LSD1), suggesting their use in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Antifungal and Antibacterial Applications
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. Research has shown the creation of triazolothiadiazines and triazolothiadiazoles containing the 6-Chloropyridin-3-yl methyl moiety, which were screened for antibacterial and insecticidal activities (Holla et al., 2006).
Photochemical Behavior in Agricultural Context
The photochemical behavior of related neonicotinoid compounds, such as imidacloprid which contains the 6-chloropyridin-3-yl moiety, has been studied in various chemical environments, simulating plant cuticle components. This research is significant for understanding the environmental fate and behavior of these insecticides (Schippers & Schwack, 2008).
Synthesis and Characterization for Various Applications
Various studies have focused on synthesizing and characterizing N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives for diverse applications, including their use in antitumor activities, and as intermediates in pharmaceutical manufacturing (Hogan et al., 2008), (Qing-s, 2014).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mecanismo De Acción
- The primary target of this compound is not explicitly mentioned in the available literature. However, it is structurally related to acetamiprid , a neonicotinoid insecticide. Acetamiprid acts on nicotinic acetylcholine receptors (nAChRs) in insects, disrupting their nervous system and leading to paralysis and death .
Target of Action
Propiedades
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVEOMOLQXSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




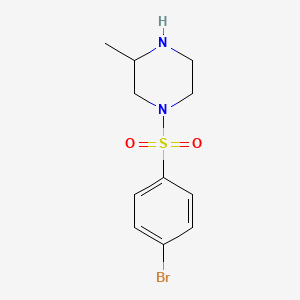
![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
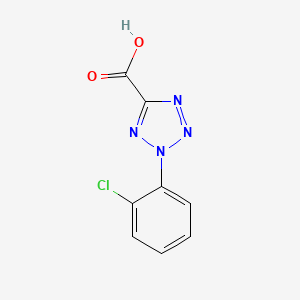

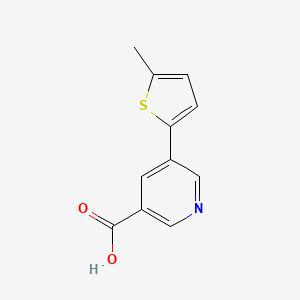
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
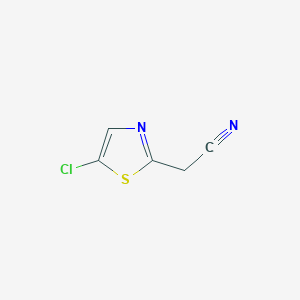
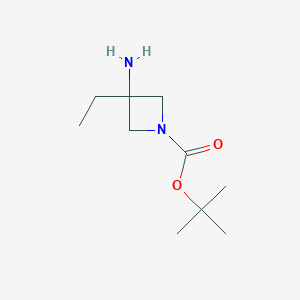
![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
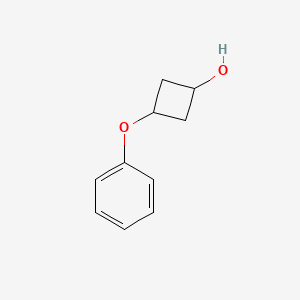
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)